molecular formula C11H9FN4O B2513757 N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline CAS No. 1825581-12-1

N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline

Cat. No.: B2513757
CAS No.: 1825581-12-1
M. Wt: 232.218
InChI Key: CUJWQCRBNJUFCA-UHFFFAOYSA-N
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Description

N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline is a complex organic compound that features a cyano group, a fluoro substituent, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluoro and cyano groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a simpler molecule with fewer functional groups.

Scientific Research Applications

N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline include other aniline derivatives with different substituents, such as:

  • N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide
  • N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]phenylamine

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c1-8-14-11(15-17-8)6-16(7-13)10-4-2-9(12)3-5-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWQCRBNJUFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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